

# Tropesin (VUFB 12018) chemical structure and properties

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## Compound of Interest

Compound Name: Tropesin

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## Tropesin (VUFB 12018): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Tropesin** (VUFB 12018), also known by its synonym Repanidal, is a nonsteroidal anti-inflammatory agent (NSAIA) with demonstrated antifungal properties. This document provides a comprehensive overview of the chemical structure, properties, and known biological activities of **Tropesin**, with a focus on its potential applications in research and drug development. The information presented herein is a synthesis of available data, intended to serve as a foundational resource for scientific inquiry.

### Chemical Identity and Structure

**Tropesin** is chemically identified as Repandiol, a natural diepoxide compound. The definitive chemical structure is (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepox-1,10-diol.[1][2] This structure was elucidated through spectroscopic analysis and confirmed by the synthesis of optically active Repandiol.[1][2]

The chemical structure of **Tropesin** (Repandiol) is visualized in the diagram below.

Caption: Chemical structure of **Tropesin** (Repandiol).

## Physicochemical Properties

A summary of the key physicochemical properties of **Tropesin** (Repandiol) is provided in the table below.<sup>[3]</sup>

Property	Value	Source
Molecular Formula	C10H10O4	PubChem
Molecular Weight	194.18 g/mol	PubChem
Physical Description	Solid	HMDB
Melting Point	168 - 169 °C	HMDB
Stereochemistry	(2R,3R,8R,9R)	<sup>[1]</sup> <sup>[2]</sup>

## Biological Activity

**Tropesin** has been characterized as a nonsteroidal anti-inflammatory agent and an antifungal compound.<sup>[4]</sup> Its biological activities have been primarily associated with its identity as Repandiol, a cytotoxic diepoxide isolated from the mushroom *Hydnum repandum*.<sup>[1]</sup><sup>[2]</sup><sup>[5]</sup>

## Antifungal Activity

**Tropesin** is noted for its ability to inhibit the growth of *Trichoderma viride*.<sup>[4]</sup> While the specific mechanism of this antifungal action is not yet fully elucidated, it is a key characteristic of the compound. Extracts of *Hydnum repandum*, from which the core molecule Repandiol is isolated, have demonstrated mild antibiotic effects against various bacteria, including *Staphylococcus epidermidis*, *Staphylococcus aureus*, *Enterobacter aerogenes*, and *Bacillus subtilis*.<sup>[4]</sup>

## Anti-inflammatory and Cytotoxic Activity

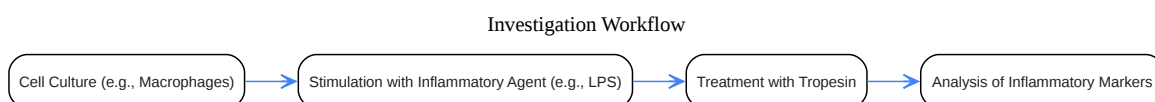
As an NSAIA, **Tropesin** is presumed to possess anti-inflammatory properties. The broader class of alkynyl-containing compounds from mushrooms, to which **Tropesin** belongs, is known for a range of pharmacological activities, including anti-inflammatory and antitumor effects.<sup>[5]</sup> Repandiol has displayed potent cytotoxic activity against various tumor cells, with a particular effect noted against colon adenocarcinoma cells.<sup>[1]</sup><sup>[2]</sup><sup>[4]</sup>

## Mechanism of Action (Hypothesized)

The precise molecular mechanisms underlying the anti-inflammatory and antifungal activities of **Tropesin** are not yet well-defined in the available scientific literature.

## Potential Anti-inflammatory Pathway

Given its classification as an NSAIA, it is plausible that **Tropesin**'s anti-inflammatory effects may involve the modulation of key inflammatory pathways. A generalized hypothetical workflow for investigating its anti-inflammatory mechanism is presented below.



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Caption: A conceptual workflow for studying **Tropesin**'s anti-inflammatory effects.

## Potential Antifungal Signaling Disruption

The antifungal activity of **Tropesin** against *Trichoderma viride* suggests interference with essential cellular processes in the fungus. The diepoxide functional groups in its structure are reactive and could potentially interact with key fungal enzymes or structural proteins.

## Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Tropesin** are not extensively available in the public domain. However, based on related compounds, the following outlines a general approach that could be adapted for its study.

## Synthesis

The synthesis of the core butadiyne structure can be approached through methods like the oxidative coupling of terminal alkynes. While a specific protocol for **Tropesin** is not detailed, the synthesis of a related precursor, 1,4-bis(trimethylsilyl)buta-1,3-diyne, involves the Hay coupling

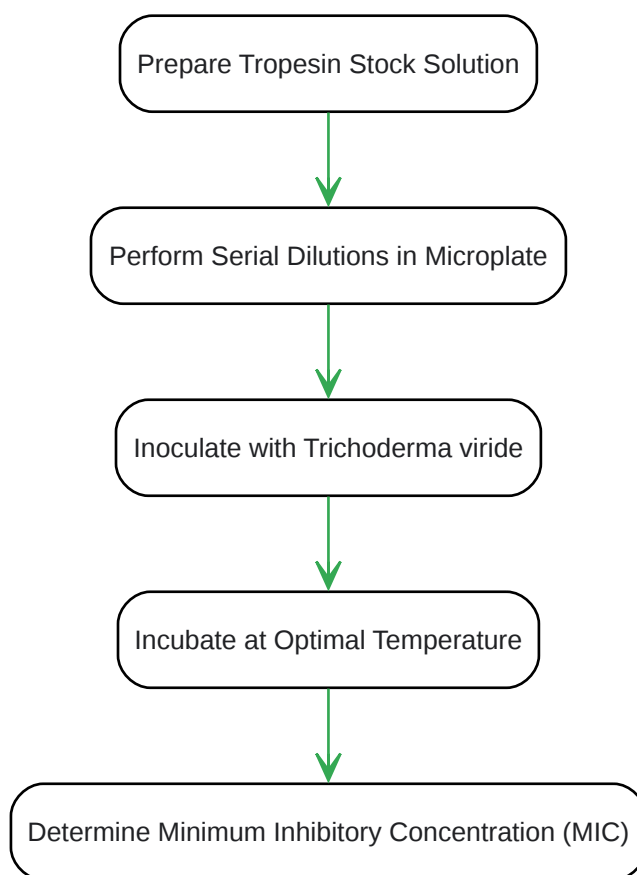
of trimethylsilylacetylene in the presence of a copper(I) chloride-tetramethylethylenediamine (TMEDA) catalyst and oxygen. This precursor can then be further modified to yield the desired diol and subsequent epoxidation to form **Tropesin**.

## Antifungal Susceptibility Testing

A standard method to quantify the antifungal activity of **Tropesin** against *Trichoderma viride* would involve broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).

General Protocol:

- Prepare a stock solution of **Tropesin** in a suitable solvent (e.g., DMSO).
- Serially dilute the **Tropesin** stock solution in a multi-well plate containing a fungal growth medium.
- Inoculate the wells with a standardized suspension of *Trichoderma viride* spores.
- Incubate the plate under appropriate conditions for fungal growth.
- Determine the MIC as the lowest concentration of **Tropesin** that visibly inhibits fungal growth.



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Caption: Workflow for a typical antifungal susceptibility assay.

## Conclusion and Future Directions

**Tropesin** (VUFB 12018), or Repandiol, presents a chemical scaffold with documented cytotoxic and antifungal activities. Its characterization as a nonsteroidal anti-inflammatory agent suggests a broader therapeutic potential. However, a significant gap exists in the scientific literature regarding its specific mechanisms of action, detailed pharmacological profiling, and in vivo efficacy and safety.

Future research should focus on:

- Elucidating the specific molecular targets of **Tropesin** in both inflammatory and fungal pathways.

- Conducting comprehensive in vitro and in vivo studies to quantify its anti-inflammatory and antifungal efficacy.
- Exploring the structure-activity relationships of **Tropesin** derivatives to optimize its therapeutic properties.

This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the potential of **Tropesin** as a novel therapeutic agent.

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